
Dutasteride Impurity L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dutasteride Impurity L is a compound related to Dutasteride . Dutasteride is an antiandrogenic compound used for the treatment of symptomatic benign prostatic hyperplasia (BPH) in adult males by inhibiting 5-alpha reductase .
Synthesis Analysis
The synthesis of Dutasteride and its impurities, including Impurity L, involves multiple steps of reactions starting from pregnenolone acid . The process generates impurities which are described in the specification .
Chemical Reactions Analysis
Dutasteride, the parent compound, has been subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation. Degradation was found to occur under hydrolysis and to a lesser extent under oxidation conditions .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Product Development
Dutasteride Impurity L is utilized in the development of pharmaceutical products, particularly in the formulation of drugs aimed at treating benign prostatic hyperplasia (BPH). Its role is crucial in understanding the pharmacokinetics and pharmacodynamics of the active pharmaceutical ingredient (API), Dutasteride .
Analytical Method Validation
In the realm of analytical chemistry, Dutasteride Impurity L serves as a reference standard for validating analytical methods such as High-Performance Liquid Chromatography (HPLC). This ensures the accuracy and reliability of the methods used to detect and quantify the presence of Dutasteride in various formulations .
Quality Control
Quality control (QC) laboratories employ Dutasteride Impurity L as a standard to ascertain the purity and stability of Dutasteride-containing products. Regular testing against such impurities helps maintain the integrity of the pharmaceutical product throughout its shelf life .
Stability Studies
Stability studies are essential for determining the shelf life and suitable storage conditions for pharmaceuticals. Dutasteride Impurity L is used in these studies to monitor the degradation of Dutasteride under different environmental conditions, such as temperature, humidity, and light exposure .
Identification of Unknown Impurities
During the manufacturing process, unknown impurities may arise. Dutasteride Impurity L aids in the identification and characterization of these impurities, which is vital for ensuring the safety and efficacy of the final pharmaceutical product .
Assessment of Genotoxic Potential
The impurity profile of pharmaceuticals is critical for assessing their genotoxic potential. Dutasteride Impurity L is used in toxicological studies to evaluate the potential genotoxic effects of Dutasteride and its impurities, which is a key aspect of drug safety evaluation .
Regulatory Compliance and Filing
Dutasteride Impurity L is significant in the context of regulatory compliance. It is used in the preparation of documentation for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), which are required for the approval of generic pharmaceuticals .
Synthesis and Characterization Research
In synthetic chemistry research, Dutasteride Impurity L is synthesized and characterized to understand its chemical structure and properties. This knowledge contributes to the development of new synthetic routes and the improvement of existing ones for Dutasteride production .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dutasteride Impurity L involves the conversion of starting materials through a series of chemical reactions to obtain the final product.", "Starting Materials": [ "4,6-dichloro-2-(prop-2-yn-1-yloxy)phenol", "2,3-dichloro-5-(prop-2-yn-1-yloxy)toluene", "Sodium hydride", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: React 4,6-dichloro-2-(prop-2-yn-1-yloxy)phenol with sodium hydride in diethyl ether to obtain the corresponding phenoxide intermediate.", "Step 2: React the phenoxide intermediate with 2,3-dichloro-5-(prop-2-yn-1-yloxy)toluene in methanol to obtain the desired product.", "Step 3: Purify the product by recrystallization from a suitable solvent.", "Step 4: Treat the purified product with hydrochloric acid to obtain the hydrochloride salt.", "Step 5: Neutralize the hydrochloride salt with sodium hydroxide and extract the product with water.", "Step 6: Dry the product and characterize it using appropriate analytical techniques." ] } | |
CAS-Nummer |
1365545-48-7 |
Produktname |
Dutasteride Impurity L |
Molekularformel |
C26H26F6N2O2 |
Molekulargewicht |
512.5 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




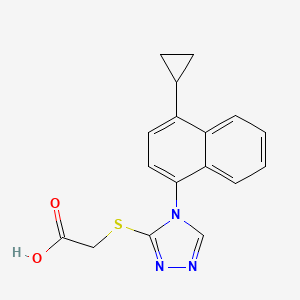
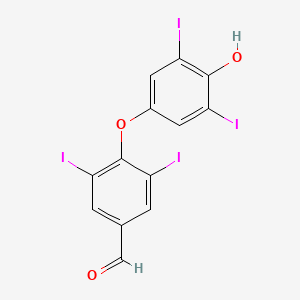
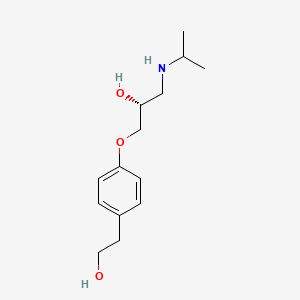
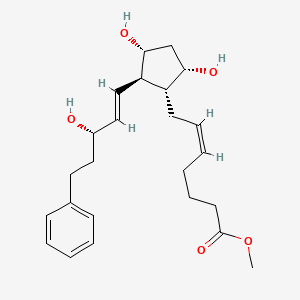
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)

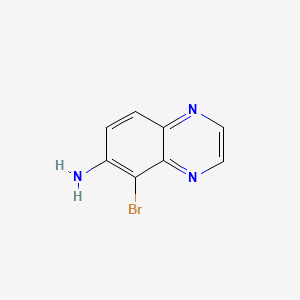
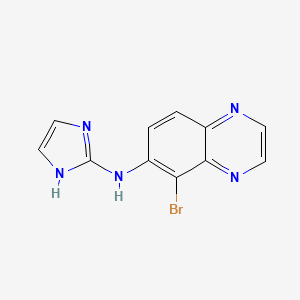

![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)
![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)